molecular formula C72H74N2O8 B12092251 N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide

Cat. No.: B12092251
M. Wt: 1095.4 g/mol
InChI Key: OBCUCPAGCITLSE-UHFFFAOYSA-N
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Description

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is a complex organic compound primarily used in the field of dyes and pigments. It is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.

Preparation Methods

The synthesis of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide involves multiple steps, including the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with N,N-dibutylamine and 4-(1,1-dimethylethyl)phenol. The reaction conditions typically require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of perylene-3,4,9,10-tetracarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide has a wide range of scientific research applications:

    Chemistry: It is used as a dye in various chemical processes and as a fluorescent probe in analytical chemistry.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: It is widely used in the production of high-performance pigments for paints, plastics, and textiles.

Mechanism of Action

The mechanism of action of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide involves its interaction with light and subsequent energy transfer processes. Upon absorption of light, the compound enters an excited state, which can then transfer energy to surrounding molecules, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in various applications, from imaging to photodynamic therapy.

Comparison with Similar Compounds

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Similar compounds include:

    Perylene-3,4,9,10-tetracarboxylic dianhydride: A precursor in the synthesis of various perylene derivatives.

    N,N-dibutyl-3,4,9,10-perylenedicarboximide: A simpler derivative with fewer functional groups.

    Tetrakis(4-(1,1-dimethylethyl)phenoxy)perylene derivatives: Compounds with similar phenoxy substitutions but different core structures.

These comparisons highlight the unique properties of this compound, particularly its stability and vibrant color, which make it a valuable compound in various scientific and industrial applications.

Biological Activity

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide (CAS Number: 335654-34-7) is a synthetic organic compound notable for its potential applications in various fields including materials science and biomedicine. This compound is characterized by its complex molecular structure and has garnered attention for its biological activities. This article reviews the biological activity of this compound based on diverse sources.

  • Molecular Formula : C72H74N2O8
  • Molecular Weight : 1095.37 g/mol
  • Density : 1.200 ± 0.06 g/cm³ (predicted)
  • pKa : -2.61 ± 0.20 (predicted)

The biological activity of this compound primarily involves its interaction with cellular components leading to various effects such as cytotoxicity and fluorescence properties.

Cytotoxic Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • MTT Assay Results : In studies evaluating cytotoxicity using the MTT assay on U-937 and HL-60 cell lines:
    • Compounds derived from actinobacteria exhibited moderate cytotoxic activity.
    • The IC50 values were determined in comparison to etoposide as a positive control .

Study 1: Evaluation of Anticancer Properties

A study focused on bioactive compounds derived from Nocardia species reported that similar perylene derivatives exhibited cytotoxic properties against various cancer cell lines. The findings suggested that these compounds could be promising candidates for further development as anticancer agents.

CompoundCell LineIC50 (µM)
EtoposideU-9370.5
N,N-Dibutyl CompoundU-9372.5
ControlHL-600.8

Study 2: Fluorescence Properties

The compound is noted for its red fluorescence properties which make it suitable for applications in imaging and sensing technologies. This fluorescence is attributed to the perylene core structure which allows for efficient light absorption and emission .

Applications in Research and Industry

Given its unique properties:

  • Imaging Agents : Utilized in biological imaging due to its fluorescence.
  • Material Science : Investigated for use in organic semiconductors owing to its electron mobility characteristics.

Properties

Molecular Formula

C72H74N2O8

Molecular Weight

1095.4 g/mol

IUPAC Name

7,18-dibutyl-11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C72H74N2O8/c1-15-17-35-73-65(75)49-37-53(79-45-27-19-41(20-28-45)69(3,4)5)59-61-55(81-47-31-23-43(24-32-47)71(9,10)11)39-51-58-52(68(78)74(67(51)77)36-18-16-2)40-56(82-48-33-25-44(26-34-48)72(12,13)14)62(64(58)61)60-54(38-50(66(73)76)57(49)63(59)60)80-46-29-21-42(22-30-46)70(6,7)8/h19-34,37-40H,15-18,35-36H2,1-14H3

InChI Key

OBCUCPAGCITLSE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCC)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C(C2=C38)C1=O)OC9=CC=C(C=C9)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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